(4-((3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)-3,5-dimethyl-1H-pyrazol-1-yl)(2-nitrophenyl)methanone
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Overview
Description
2-{[3,5-dimethyl-1-(2-nitrobenzoyl)-1H-pyrazol-4-yl]sulfonyl}-1,2,3,4-tetrahydroisoquinoline is a complex organic compound that features a unique combination of functional groups, including a pyrazole ring, a nitrobenzoyl group, and a tetrahydroisoquinoline moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[3,5-dimethyl-1-(2-nitrobenzoyl)-1H-pyrazol-4-yl]sulfonyl}-1,2,3,4-tetrahydroisoquinoline typically involves multiple steps, starting from commercially available precursors. One common route involves the initial formation of the pyrazole ring through the reaction of a suitable hydrazine derivative with a diketone. The nitrobenzoyl group is then introduced via a nitration reaction, followed by sulfonylation to attach the sulfonyl group. The final step involves the cyclization of the intermediate with tetrahydroisoquinoline under acidic or basic conditions to form the target compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to improve yield and reduce costs. This could include the use of continuous flow reactors for better control of reaction conditions and the use of catalysts to enhance reaction rates. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
2-{[3,5-dimethyl-1-(2-nitrobenzoyl)-1H-pyrazol-4-yl]sulfonyl}-1,2,3,4-tetrahydroisoquinoline can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine under suitable conditions.
Reduction: The compound can be reduced using hydrogenation or other reducing agents.
Substitution: Electrophilic aromatic substitution reactions can occur on the benzene ring.
Coupling Reactions: The compound can participate in Suzuki-Miyaura coupling reactions to form new carbon-carbon bonds.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, chromium trioxide.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Catalysts: Palladium on carbon for hydrogenation reactions.
Solvents: Organic solvents such as dichloromethane, ethanol, and acetonitrile.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group yields the corresponding amine, while coupling reactions can produce a variety of substituted derivatives.
Scientific Research Applications
2-{[3,5-dimethyl-1-(2-nitrobenzoyl)-1H-pyrazol-4-yl]sulfonyl}-1,2,3,4-tetrahydroisoquinoline has several scientific research applications:
Medicinal Chemistry: The compound is investigated for its potential as a pharmacophore in drug design, particularly for its anti-inflammatory and anticancer properties.
Materials Science: It is used in the synthesis of novel materials with unique electronic and optical properties.
Organic Synthesis: The compound serves as a building block for the synthesis of more complex molecules.
Biological Studies: It is studied for its interactions with biological targets, including enzymes and receptors.
Mechanism of Action
The mechanism of action of 2-{[3,5-dimethyl-1-(2-nitrobenzoyl)-1H-pyrazol-4-yl]sulfonyl}-1,2,3,4-tetrahydroisoquinoline involves its interaction with specific molecular targets. The nitrobenzoyl group can undergo reduction to form reactive intermediates that interact with cellular components. The pyrazole ring and sulfonyl group contribute to the compound’s binding affinity to enzymes and receptors, modulating their activity and leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
- 2-{[3,5-dimethyl-1-(4-nitrobenzoyl)-1H-pyrazol-4-yl]sulfonyl}-1,2,3,4-tetrahydroisoquinoline
- 2-{[3,5-dimethyl-1-(2-nitrobenzoyl)-1H-pyrazol-4-yl]sulfonyl}-1,2,3,4-tetrahydroquinoline
Uniqueness
The uniqueness of 2-{[3,5-dimethyl-1-(2-nitrobenzoyl)-1H-pyrazol-4-yl]sulfonyl}-1,2,3,4-tetrahydroisoquinoline lies in its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of the tetrahydroisoquinoline moiety enhances its potential for interaction with biological targets, making it a valuable compound for further research and development.
Properties
Molecular Formula |
C21H20N4O5S |
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Molecular Weight |
440.5 g/mol |
IUPAC Name |
[4-(3,4-dihydro-1H-isoquinolin-2-ylsulfonyl)-3,5-dimethylpyrazol-1-yl]-(2-nitrophenyl)methanone |
InChI |
InChI=1S/C21H20N4O5S/c1-14-20(31(29,30)23-12-11-16-7-3-4-8-17(16)13-23)15(2)24(22-14)21(26)18-9-5-6-10-19(18)25(27)28/h3-10H,11-13H2,1-2H3 |
InChI Key |
IJJQBAMIQXJASA-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=NN1C(=O)C2=CC=CC=C2[N+](=O)[O-])C)S(=O)(=O)N3CCC4=CC=CC=C4C3 |
Origin of Product |
United States |
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